4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate
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Overview
Description
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a dimethylpentenoate moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate typically involves multi-step organic reactions. One common method includes the esterification of 4-cyano-2,4-dimethylpent-2-enoic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dimethylpent-4-enoate
- 2-Pentenoic acid, 4-methyl-, methyl ester
- 4-Pentenoic acid, 2,2-dimethyl-, methyl ester
Uniqueness
4-Methylphenyl 4-cyano-2,4-dimethylpent-2-enoate is unique due to the presence of both a cyano group and a methylphenyl group, which enhance its reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and interactions.
Properties
CAS No. |
61596-35-8 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(4-methylphenyl) 4-cyano-2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C15H17NO2/c1-11-5-7-13(8-6-11)18-14(17)12(2)9-15(3,4)10-16/h5-9H,1-4H3 |
InChI Key |
FBNOVSBOCSDLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(=CC(C)(C)C#N)C |
Origin of Product |
United States |
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